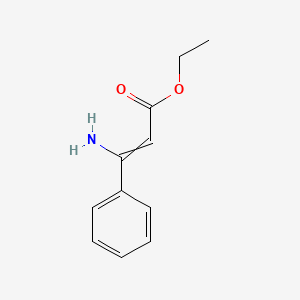
Ethyl 3-amino-3-phenylprop-2-enoate
描述
Ethyl 3-amino-3-phenylprop-2-enoate is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmaceutical Applications
Ethyl 3-amino-3-phenylprop-2-enoate serves as a precursor for various pharmaceutical compounds due to its biological activity. The presence of the amino group allows for the formation of derivatives that may exhibit enhanced pharmacological properties.
Notable Studies:
- Antimicrobial Activity: Research indicates that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics to combat multidrug-resistant strains .
- Anticancer Potential: Some studies have explored the anticancer effects of compounds derived from this compound, highlighting its potential in cancer therapy .
Organic Synthesis
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions, such as nucleophilic substitutions and Michael additions, makes it valuable in synthetic methodologies.
Key Reactions:
- Michael Addition: The compound can undergo Michael addition with various nucleophiles, leading to the formation of diverse products that can be further functionalized .
Material Science
Recent advancements have identified this compound's role in material science, particularly in developing new polymeric materials. Its reactive nature allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability.
Applications in Tissue Clearing:
A novel application involves using this compound as a clearing agent in biological tissue preparation. This method improves visualization techniques in microscopy by rendering tissues transparent without damaging cellular structures .
Flavor and Fragrance Industry
Due to its pleasant aroma reminiscent of cinnamon, this compound is also explored in the flavor and fragrance industry. It can be used as a flavoring agent in food products and cosmetics, complying with safety regulations .
属性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC 名称 |
ethyl 3-amino-3-phenylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-8H,2,12H2,1H3 |
InChI 键 |
CGULTTSJZGXDBD-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C(C1=CC=CC=C1)N |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














